

In-Depth Structural Analysis of 1-Amino-2-butanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-butanol

Cat. No.: B1205648

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **1-Amino-2-butanol** ($C_4H_{11}NO$), a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines the molecule's fundamental physicochemical properties and delves into its structural characterization through spectroscopic and crystallographic methodologies. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a summary of the resulting data in structured tables. While crystallographic data for **1-Amino-2-butanol** is not publicly available, this guide presents a comparative analysis using a structurally related compound to infer potential solid-state characteristics. Visualizations of the molecular structure, analytical workflow, and its role as a synthetic precursor are presented using Graphviz diagrams to facilitate a deeper understanding of its chemical and biological significance.

Introduction

1-Amino-2-butanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a secondary alcohol group, allows for a wide range of chemical modifications, making it a valuable precursor for various biologically active molecules. Notably, it is a critical intermediate in the synthesis of the antitubercular drug Ethambutol. Understanding the precise three-dimensional structure and spectroscopic fingerprint of **1-Amino-2-butanol** is paramount for optimizing synthetic routes,

ensuring enantiomeric purity, and elucidating its interactions in biological systems. This guide aims to provide a detailed overview of the structural aspects of **1-Amino-2-butanol**, offering valuable data and methodologies for professionals in the fields of chemical research and drug development.

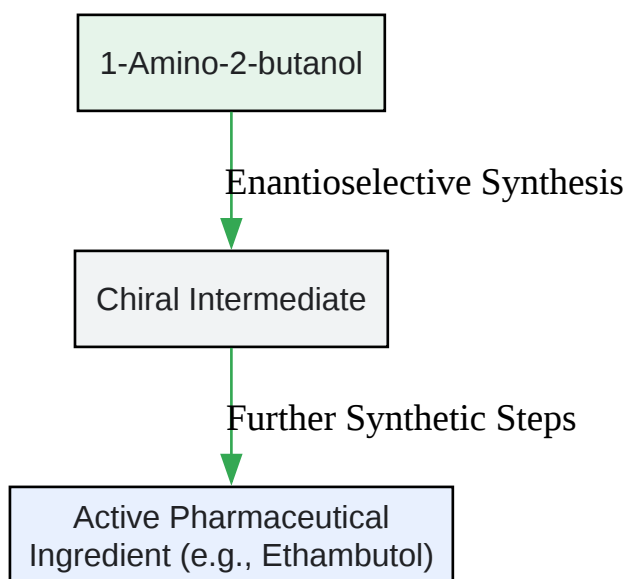
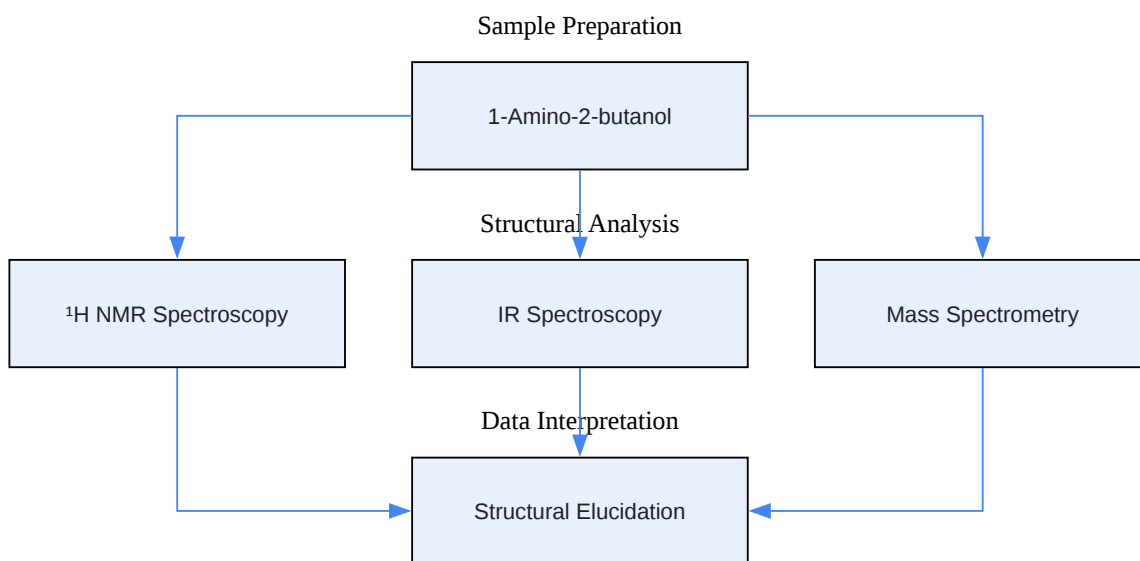
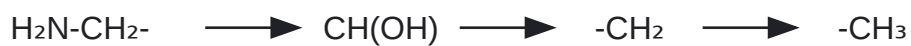
Physicochemical Properties

1-Amino-2-butanol is a colorless to slightly yellow liquid at room temperature with the following key properties:

Property	Value
Molecular Formula	C ₄ H ₁₁ NO
Molecular Weight	89.14 g/mol [1]
CAS Number	13552-21-1 [1]
IUPAC Name	1-aminobutan-2-ol [2]
Melting Point	-2 °C
Boiling Point	172-174 °C
Density	0.944 g/mL at 25 °C

Molecular Structure and Crystallography

The molecular structure of **1-Amino-2-butanol** consists of a four-carbon chain with an amino group attached to the first carbon (C1) and a hydroxyl group at the second carbon (C2). The presence of a chiral center at C2 gives rise to two enantiomers: (S)-**1-Amino-2-butanol** and (R)-**1-Amino-2-butanol**.



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References

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